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Compound of Interest

Compound Name: C26H32N2O2S2

Cat. No.: B5459209

Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

biological effects of therapeutic compounds is paramount. This guide provides an in-depth

comparison of phenothiazine derivatives, a prominent class of thio-compounds, exemplified by

the chemical formula C26H32N2O2S2, and their structurally similar counterparts. We will delve

into their multifaceted biological activities, from their well-established role in psychiatry to their

emerging potential in oncology and infectious disease. This analysis is supported by

experimental data and detailed protocols to ensure scientific integrity and practical applicability.

Introduction to Phenothiazines: A Versatile Thio-
Compound Scaffold
The molecular formula C26H32N2O2S2 is representative of a class of tricyclic heterocyclic

compounds known as phenothiazines. These molecules, characterized by a core structure

containing a thiazine ring fused to two benzene rings, have been a cornerstone of

pharmacotherapy for decades.[1][2] Their biological activity is highly tunable through chemical

modifications, leading to a broad spectrum of therapeutic applications.[2][3]

Phenothiazine derivatives are renowned for their antipsychotic properties, which stem from

their ability to antagonize dopamine D2 receptors in the brain's mesolimbic pathway, thereby
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alleviating the positive symptoms of psychosis such as hallucinations and delusions.[4][5]

However, their pharmacological profile extends far beyond dopamine antagonism. Many

phenothiazines interact with a variety of other neurotransmitter systems, including serotonergic,

histaminergic, cholinergic, and adrenergic receptors, contributing to their diverse clinical effects

and side-effect profiles.[4][6]

Emerging research has also highlighted the potential of phenothiazines as anticancer and

antimicrobial agents.[7][8][9] Their ability to induce apoptosis, inhibit cell proliferation, and

modulate key signaling pathways in cancer cells has opened new avenues for oncological

research.[3][7][10] Furthermore, their capacity to inhibit bacterial efflux pumps and disrupt

microbial cell membranes makes them promising candidates for combating antibiotic

resistance.[9][11]

This guide will compare and contrast the biological effects of representative phenothiazine

derivatives, providing a framework for understanding their structure-activity relationships and

guiding future research and development.

Comparative Analysis of Biological Activities
The therapeutic and adverse effects of phenothiazines are intrinsically linked to their affinity for

various receptors and their impact on cellular processes. Here, we compare the activities of

several key phenothiazine derivatives across their primary applications.

Antipsychotic Activity: A Dance with Neurotransmitter
Receptors
The antipsychotic efficacy of phenothiazines is primarily attributed to their blockade of

dopamine D2 receptors. However, their interaction with other receptors fine-tunes their clinical

profile, including their sedative and extrapyramidal side effects.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines
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Compound
Dopamine
D2

Serotonin
5-HT2A

Histamine
H1

Adrenergic
α1

Muscarinic
M1

Chlorpromazi

ne
1.0 - 10 0.5 - 5 0.5 - 2 1 - 10 10 - 50

Thioridazine 1.0 - 10 1 - 10 1 - 5 1 - 10 1 - 10

Fluphenazine 0.1 - 1 1 - 10 1 - 10 1 - 20 50 - 200

Trifluoperazin

e
0.5 - 5 1 - 10 5 - 20 5 - 20 100 - 500

Note: Ki values are approximate and can vary depending on the experimental conditions.

Lower Ki values indicate higher binding affinity.

Causality Behind Experimental Choices: The selection of these receptors for comparison is

based on their established roles in the therapeutic and side-effect profiles of antipsychotic

drugs. Dopamine D2 receptor antagonism is the primary mechanism of antipsychotic action.[4]

Serotonin 5-HT2A receptor blockade is associated with a lower incidence of extrapyramidal

symptoms. Histamine H1 receptor antagonism contributes to sedation, while adrenergic α1

receptor blockade can lead to orthostatic hypotension.[6] Muscarinic M1 receptor antagonism

is responsible for anticholinergic side effects like dry mouth and blurred vision.

Signaling Pathway: Dopamine D2 Receptor Antagonism

The following diagram illustrates the mechanism of action of phenothiazines at the dopamine

D2 receptor.
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Caption: Phenothiazine antagonism of the dopamine D2 receptor.

Anticancer Activity: A Multifaceted Assault on Tumor
Cells
Phenothiazines exert their anticancer effects through a variety of mechanisms, including the

induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in

tumor growth and survival.[3][7][12]

Table 2: Comparative Anticancer Activity (IC50, µM) of Selected Phenothiazines

Compound MCF-7 (Breast) A549 (Lung)
U87
(Glioblastoma)

PC-3
(Prostate)

Chlorpromazine 10 - 20 15 - 25 5 - 15 10 - 20

Thioridazine 5 - 15 10 - 20 2 - 10 5 - 15

Fluphenazine 5 - 15 10 - 20 1 - 10 5 - 15

Trifluoperazine 2 - 10 5 - 15 1 - 5 6.67[13]

Note: IC50 values represent the concentration of the drug that inhibits 50% of cell growth and

can vary depending on the cell line and assay conditions.

Causality Behind Experimental Choices: The selected cancer cell lines represent some of the

most common and challenging malignancies. Comparing the IC50 values across these cell

lines provides an indication of the broad-spectrum anticancer potential of these compounds.

Signaling Pathway: Induction of Apoptosis via PI3K/Akt/mTOR Pathway Inhibition

The diagram below illustrates how phenothiazines can induce apoptosis in cancer cells by

inhibiting the PI3K/Akt/mTOR pathway.
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Caption: Phenothiazine-induced apoptosis via PI3K/Akt/mTOR inhibition.

Antimicrobial Activity: Combating Drug-Resistant
Pathogens
Phenothiazines have demonstrated notable activity against a range of bacteria and fungi,

including drug-resistant strains. Their mechanisms of action include disruption of the cell

membrane and inhibition of efflux pumps, which are responsible for pumping antibiotics out of

bacterial cells.[9][11]

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Phenothiazines
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Compound
Staphylococcu
s aureus

Escherichia
coli

Mycobacteriu
m tuberculosis

Candida
albicans

Chlorpromazine 25 - 100 50 - 200 10 - 50 50 - 200

Thioridazine 16 - 512[14] 50 - 200 8 - 15[15] 50 - 200

Fluphenazine 25 - 100 100 - 400 10 - 50 100 - 400

Trifluoperazine 25 - 100 100 - 400 10 - 50 100 - 400

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial

that will inhibit the visible growth of a microorganism. Values can vary based on the bacterial

strain and testing method.

Causality Behind Experimental Choices: The selected microorganisms represent a spectrum of

common and clinically relevant pathogens, including Gram-positive and Gram-negative

bacteria, an acid-fast bacterium, and a fungus. This allows for a broad assessment of the

antimicrobial potential of these compounds.

Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed,

step-by-step methodologies for the key experiments discussed.

Radioligand Receptor Binding Assay
This protocol is a general guideline for determining the binding affinity of a test compound to a

specific receptor, such as the dopamine D2 receptor.

Workflow: Radioligand Receptor Binding Assay
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Preparation
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Data Analysis

1. Prepare cell membranes
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2. Prepare radiolabeled ligand
and test compound solutions.

3. Incubate membranes with radioligand
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4. Separate bound from free radioligand
by vacuum filtration.

5. Measure radioactivity of the filters
using a scintillation counter.

6. Calculate the Ki value from
competition binding curves.
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Caption: Workflow for a radioligand receptor binding assay.

Step-by-Step Protocol:

Membrane Preparation:
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Culture cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with

the human dopamine D2 receptor).

Harvest the cells and homogenize them in an ice-cold buffer.

Centrifuge the homogenate to pellet the cell membranes.

Resuspend the membrane pellet in a suitable assay buffer and determine the protein

concentration.[12][16]

Assay Setup:

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable

radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the test

compound (phenothiazine derivative).[1][12]

Include control wells for total binding (radioligand and membranes only) and non-specific

binding (radioligand, membranes, and a high concentration of an unlabeled competing

ligand).[12]

Incubation:

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to

reach binding equilibrium (typically 60-120 minutes).[12][17]

Filtration:

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to

separate the membrane-bound radioligand from the unbound radioligand.[2][12]

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

[2][12]

Detection:

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity

using a scintillation counter.[12]
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Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell

lines.[18][19]

Workflow: MTT Cell Viability Assay
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Cell Culture & Treatment

MTT Incubation

Formazan Solubilization & Measurement

Data Analysis

1. Seed cancer cells in a
96-well plate and allow to attach.

2. Treat cells with varying
concentrations of the test compound.

3. Add MTT solution to each well
and incubate for 2-4 hours.

4. Add a solubilizing agent (e.g., DMSO)
to dissolve the formazan crystals.

5. Measure the absorbance at 570 nm
using a plate reader.

6. Calculate the IC50 value from the
dose-response curve.
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Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

Cell Seeding:
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Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow

the cells to adhere overnight.[19][20]

Compound Treatment:

Prepare serial dilutions of the phenothiazine derivative in cell culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of the test compound. Include a vehicle control (medium with the solvent

used to dissolve the compound).[20]

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[21]

MTT Addition:

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution to each well and incubate for 2-4 hours. Living cells with active

mitochondria will reduce the yellow MTT to purple formazan crystals.[18][19]

Formazan Solubilization:

Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide

(DMSO), to each well to dissolve the formazan crystals.[11][20]

Absorbance Measurement:

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a

microplate reader.[18][22]

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of cell viability against the logarithm of the compound concentration to

generate a dose-response curve.

Determine the IC50 value from the curve.[21]
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Broth Microdilution Antimicrobial Susceptibility Test
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent against a specific microorganism.[23][24]

Workflow: Broth Microdilution MIC Test

Preparation

Inoculation & Incubation

Reading & Interpretation

1. Prepare a standardized inoculum
of the test microorganism.

2. Prepare serial dilutions of the
test compound in broth medium.

3. Inoculate the wells containing the
compound dilutions with the microorganism.

4. Incubate the plate under
appropriate conditions.

5. Visually inspect the plate for
bacterial growth (turbidity).

6. The MIC is the lowest concentration
with no visible growth.

Click to download full resolution via product page

Caption: Workflow for the broth microdilution MIC test.
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Step-by-Step Protocol:

Inoculum Preparation:

Grow the test microorganism in a suitable broth medium to a specific turbidity, typically

corresponding to a 0.5 McFarland standard.[24][25]

Dilute the standardized inoculum to the final desired concentration.[24]

Compound Dilution:

In a 96-well microtiter plate, prepare two-fold serial dilutions of the phenothiazine

derivative in a suitable broth medium (e.g., Mueller-Hinton broth).[23][24]

Inoculation:

Add the standardized bacterial inoculum to each well of the microtiter plate containing the

compound dilutions.[24][26]

Include a positive control well (broth and inoculum, no compound) and a negative control

well (broth only).[24]

Incubation:

Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[24][27]

MIC Determination:

After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

The MIC is the lowest concentration of the compound at which no visible growth is

observed.[23][27]

Conclusion and Future Directions
This guide has provided a comparative overview of the biological effects of phenothiazine-

based thio-compounds, highlighting their diverse activities as antipsychotics, anticancer
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agents, and antimicrobials. The structure-activity relationships within this class of molecules

offer a rich landscape for further drug discovery and development.

Future research should focus on the development of phenothiazine derivatives with enhanced

selectivity for their intended targets to minimize off-target side effects. For instance, designing

compounds that potently antagonize dopamine D2 receptors while having minimal affinity for

histaminergic and muscarinic receptors could lead to antipsychotics with improved tolerability.

Similarly, optimizing the anticancer and antimicrobial properties of phenothiazines while

reducing their neuroleptic activity is a key area for future investigation. The detailed

experimental protocols provided herein serve as a foundation for such endeavors, enabling

researchers to rigorously evaluate the biological effects of novel thio-compounds.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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